molecular formula C19H13NO B13128496 4-(9h-Fluoren-9-ylideneamino)phenol CAS No. 58633-11-7

4-(9h-Fluoren-9-ylideneamino)phenol

Cat. No.: B13128496
CAS No.: 58633-11-7
M. Wt: 271.3 g/mol
InChI Key: CKUBBTKMOMUNJL-UHFFFAOYSA-N
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Description

4-(9H-Fluoren-9-ylideneamino)phenol is an organic compound with the molecular formula C19H13NO It is known for its unique structure, which includes a fluorenylideneamino group attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Fluoren-9-ylideneamino)phenol typically involves the reaction of 9-(4-bromobenzylidene)-9H-fluorene with phenol under specific conditions. A common method includes heating a mixture of these reactants in the presence of a palladium catalyst, such as Pd(PPh3)4, in a solvent like DMF at 80°C for several hours . The resulting product is then purified through filtration and washing with solvents like hexane and ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(9H-Fluoren-9-ylideneamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Electrophiles like bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated phenols

Mechanism of Action

The mechanism of action of 4-(9H-Fluoren-9-ylideneamino)phenol involves its ability to participate in various chemical reactions due to the presence of the phenolic hydroxyl group and the fluorenylideneamino moiety. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in applications like bio-imaging and sensors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9H-Fluoren-9-ylideneamino)phenol is unique due to its combination of a fluorenylideneamino group and a phenol moiety, which imparts distinct electronic and chemical properties. This makes it particularly valuable in fields like organic electronics and bio-imaging, where such properties are essential .

Properties

CAS No.

58633-11-7

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

4-(fluoren-9-ylideneamino)phenol

InChI

InChI=1S/C19H13NO/c21-14-11-9-13(10-12-14)20-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H

InChI Key

CKUBBTKMOMUNJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)O

Origin of Product

United States

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